N-(4-chloro-2-methoxy-5-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 4-chloro-2-methoxy-5-methylphenyl group linked to a pyridinone (2-oxo-1,2-dihydropyridin-1-yl) moiety, which is further connected to a 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl heterocycle. The molecular formula is estimated as C₂₄H₂₆ClN₄O₄, with a molecular weight of approximately 470.0 g/mol.
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O4/c1-14-4-6-16(7-5-14)23-27-24(33-28-23)17-8-9-22(31)29(12-17)13-21(30)26-19-10-15(2)18(25)11-20(19)32-3/h4-12H,13H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLJTPBMLQESJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=C(C(=C4)C)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with 2-thiophenemethanol in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Condensation Reaction: Reacting 4-chlorophenol with chloroacetic acid.
Catalytic Reaction: Using a catalyst to facilitate the reaction between 4-chlorophenoxyacetic acid and 2-thiophenemethanol.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and theoretical physicochemical differences between the target compound and analogs identified in the evidence:
Key Observations:
Heterocyclic Core Variations: The target compound’s 1,2,4-oxadiazole core is distinct from the 1,2,4-triazole or thiadiazole moieties in analogs. Oxadiazoles are known for strong electron-withdrawing effects, which may enhance binding to aromatic residues in biological targets compared to triazoles .
Chloro substituents are conserved across compounds, suggesting a role in target recognition or steric effects.
Molecular Weight and Complexity :
- The target compound’s higher molecular weight (~470 g/mol) compared to analogs (~400–465 g/mol) may impact solubility. This could necessitate formulation adjustments for in vivo applications .
Theoretical Implications for Pharmacological Activity
While experimental data are absent in the provided evidence, structural analysis suggests:
- Target Compound: The pyridinone-oxadiazole system may facilitate dual hydrogen bonding and π-π interactions, making it suitable for enzyme inhibition (e.g., kinase targets).
- Triazole Analogs : The 1,2,4-triazole core in compounds like 618880-39-0 could favor interactions with metalloenzymes or nucleotide-binding domains .
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly its anticancer and antimicrobial effects, based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of C25H22ClN4O3 and features multiple functional groups that contribute to its biological activity. The structure includes:
- A chloro-substituted aromatic ring.
- A methoxy group that may enhance lipophilicity.
- A dihydropyridine moiety linked to an oxadiazole ring.
This structural diversity suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line Studies :
- Compounds within the same chemical family showed IC50 values below 100 μM against human cancer cell lines such as HCT116 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer) .
- Specific analogs demonstrated apoptotic effects by increasing the number of apoptotic cells and inducing caspase activity .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 37 | HCT116 | 36 | Induces apoptosis |
| Compound 46 | HeLa | 34 | Induces caspase activity |
| Compound 46 | MCF7 | 59 | Apoptosis and cell cycle arrest |
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Similar compounds block critical enzymes involved in cell proliferation and survival.
- Apoptosis Induction : The compound may trigger programmed cell death pathways in cancer cells.
- Cell Cycle Arrest : Evidence suggests that certain derivatives can halt the progression of the cell cycle in targeted cancer cells.
Study 1: Evaluation of Anticancer Activity
In a controlled laboratory setting, researchers synthesized several derivatives of the target compound and assessed their cytotoxic effects on HCT116 and HeLa cells. The study revealed that modifications to the aromatic rings significantly impacted the anticancer efficacy, with specific substitutions leading to increased apoptosis and reduced cell viability.
Study 2: Antimicrobial Properties
A comparative study evaluated the antimicrobial effects of various oxadiazole derivatives against bacterial strains. While direct studies on the target compound are scarce, related compounds exhibited notable inhibition of bacterial growth, suggesting potential for further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
